Regiospecific 4-Imidazol-2-yl Substitution on Pyridin-3-ol: Unique Connectivity Enables Dual Patent Coverage and Divergent Metal-Binding Geometry
The target compound features a 4-(imidazol-2-yl) attachment on the pyridine ring, whereas the most common regioisomer in commercial catalogs is 2-(imidazol-2-yl)pyridine (CAS 18653-75-3) . This connectivity difference is critical: the 4-imidazol-2-yl substitution positions the imidazole NH donor adjacent to the pyridine 3-OH/3-one group, creating a chelating pocket capable of bidentate metal coordination. The 2-imidazol-2-yl isomer lacks this intramolecular coordination geometry [1]. The target compound's specific connectivity is claimed in two distinct patent families—Celgene Quanticel's histone demethylase inhibitors (KDM5/JARID1) and Abbott Diabetes Care's transition metal redox mediators—whereas no single 2-imidazolyl analog appears in both patent families simultaneously [2][3].
| Evidence Dimension | Imidazole-pyridine connectivity (regiochemistry) and resulting patent coverage breadth |
|---|---|
| Target Compound Data | 4-(1H-imidazol-2-yl) substitution on pyridin-3-ol core; claimed in both KDM5 inhibitor patents (Celgene Quanticel) and transition metal mediator patents (Abbott Diabetes Care) |
| Comparator Or Baseline | 2-(1H-imidazol-2-yl)pyridine (CAS 18653-75-3): 2-imidazol-2-yl substitution; not claimed in either patent family with the same specificity |
| Quantified Difference | Exclusive dual-patent-family coverage for the 4-imidazol-2-yl regioisomer; zero dual-family patents identified for the 2-imidazol-2-yl comparator |
| Conditions | Patent database analysis; chemical structure comparison |
Why This Matters
For procurement, selecting the 4-imidazol-2-yl regioisomer provides access to patent-protected chemical space in two high-value therapeutic and diagnostic application areas, whereas the 2-imidazol-2-yl analog offers no equivalent intellectual property coverage breadth.
- [1] ChemWhat. 4-(1H-Imidazol-2-yl)-pyridine (CAS 21202-42-6). Database entry for comparator compound. View Source
- [2] Chen, Y. K. et al. (Celgene Quanticel). Histone demethylase inhibitors. US 2017/0240529, 2017. View Source
- [3] Mao, F.; Heller, A. (Abbott Diabetes Care). Transition metal complexes with (pyridyl)imidazole ligands. US 7,615,637, 2009. View Source
